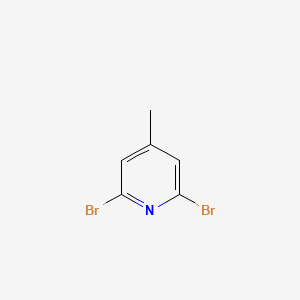

2,6-Dibromo-4-methylpyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

2,6-dibromo-4-methylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5Br2N/c1-4-2-5(7)9-6(8)3-4/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHBIPNNTWKNAGC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=C1)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5Br2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00461319 | |

| Record name | 2,6-DIBROMO-4-METHYLPYRIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00461319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73112-16-0 | |

| Record name | 2,6-DIBROMO-4-METHYLPYRIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00461319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-DIBROMO-4-METHYLPYRIDINE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2,6-Dibromo-4-methylpyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2,6-Dibromo-4-methylpyridine, a key building block in the development of pharmaceutical and agrochemical compounds. This document details the necessary experimental protocols, quantitative data, and logical workflows to facilitate its preparation in a laboratory setting.

Introduction

2,6-Dibromo-4-methylpyridine, also known as 2,6-dibromo-4-picoline, is a halogenated pyridine derivative of significant interest in medicinal and materials chemistry. The presence of two reactive bromine atoms at the 2 and 6 positions of the pyridine ring allows for versatile functionalization through various cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig amination. This reactivity makes it a valuable intermediate in the synthesis of complex molecular architectures for novel drug candidates and functional materials.

Primary Synthetic Pathway

The most practical and established route for the synthesis of 2,6-Dibromo-4-methylpyridine involves a two-step process. The first step is the amination of 4-methylpyridine (4-picoline) to yield the key intermediate, 2,6-diamino-4-methylpyridine. The subsequent step involves a Sandmeyer-type diazotization and bromination of the diamino intermediate to afford the final product.

Caption: Overall synthetic route to 2,6-Dibromo-4-methylpyridine.

Experimental Protocols

Step 1: Synthesis of 2,6-Diamino-4-methylpyridine

This protocol is adapted from established procedures for the Chichibabin amination of pyridines.

Materials:

-

4-Methylpyridine

-

Sodium amide (NaNH₂)

-

Mineral oil

-

Petroleum ether

-

Silica gel

-

96% Ethanol

-

tert-Butyl methyl ether

-

Diisopropyl ether

Procedure:

-

Suspend 4-methylpyridine (1.0 eq) in mineral oil.

-

Add sodium amide (3.0 eq) to the suspension and stir overnight at room temperature.

-

Heat the mixture to 130 °C for 15 minutes, at which point hydrogen evolution should be observed.

-

Gradually increase the temperature to 160 °C over 30 minutes, then to 200 °C over the next 30 minutes.

-

Maintain the reaction at 215 °C for 3 hours, monitoring for the completion of hydrogen release and consumption of the starting material by TLC.

-

Cool the reaction mixture to room temperature.

-

Collect the resulting black solid by filtration and wash thoroughly with petroleum ether.

-

Carefully add silica gel and 96% ethanol to the solid and evaporate to dryness.

-

Purify the product by column chromatography on silica gel, eluting with a gradient of ethyl acetate to ethyl acetate/isopropanol.

-

Recrystallize the product from tert-butyl methyl ether/diisopropyl ether to yield 2,6-diamino-4-methylpyridine as gray crystals.[1]

| Starting Material | Reagents | Temperature (°C) | Reaction Time (h) | Yield (%) |

| 4-Methylpyridine | Sodium Amide, Mineral Oil | 215 | 3 | 66 |

Step 2: Synthesis of 2,6-Dibromo-4-methylpyridine via Sandmeyer Reaction

This protocol is a proposed method based on standard Sandmeyer reaction conditions, optimized for dibromination. The formation of 2,6-dibromo-4-methylpyridine as a byproduct in the synthesis of 2-bromo-4-methylpyridine suggests that using an excess of the brominating agent and appropriate stoichiometry of the diazotizing agent will drive the reaction towards the desired dibrominated product.[2]

Materials:

-

2,6-Diamino-4-methylpyridine

-

48% Hydrobromic acid (HBr)

-

Sodium nitrite (NaNO₂)

-

Copper(I) bromide (CuBr)

-

50% Sodium hydroxide (NaOH) solution

-

Ethyl acetate or Diethyl ether

-

Anhydrous sodium sulfate

Procedure:

-

In a suitable reaction vessel, dissolve 2,6-diamino-4-methylpyridine (1.0 eq) in 48% hydrobromic acid.

-

Cool the mixture to between -5 °C and 0 °C in an ice-salt bath with vigorous stirring.

-

Prepare a solution of sodium nitrite (2.2-2.5 eq) in water.

-

Add the sodium nitrite solution dropwise to the reaction mixture, ensuring the temperature remains below 0 °C.

-

Stir for an additional 30 minutes at this temperature after the addition is complete to ensure complete diazotization.

-

In a separate vessel, prepare a solution of copper(I) bromide (catalytic amount) in 48% hydrobromic acid.

-

Slowly add the cold diazonium salt solution to the copper(I) bromide solution.

-

Allow the reaction mixture to slowly warm to room temperature and then heat gently (e.g., to 50-60 °C) until nitrogen evolution ceases.

-

Cool the mixture and neutralize to a pH of approximately 9 by the slow addition of a 50% sodium hydroxide solution, keeping the temperature below 20 °C.

-

Extract the aqueous layer three times with a suitable organic solvent (e.g., ethyl acetate or diethyl ether).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can then be purified by fractional distillation under reduced pressure or column chromatography to yield 2,6-dibromo-4-methylpyridine.

| Starting Material | Reagents | Temperature (°C) |

| 2,6-Diamino-4-methylpyridine | HBr, NaNO₂, CuBr | <0 to 60 |

Note on Yield: The yield for the dibromination step is not explicitly reported in the surveyed literature. However, based on analogous Sandmeyer reactions, a moderate to good yield can be anticipated with careful control of the reaction conditions.

Logical Workflow for Synthesis and Purification

Caption: Step-by-step workflow for the synthesis and purification.

Conclusion

The synthesis of 2,6-Dibromo-4-methylpyridine is a robust two-step process that is accessible for laboratory-scale production. The key to a successful synthesis lies in the careful execution of the Chichibabin amination to produce the diamino intermediate, followed by a well-controlled Sandmeyer reaction to achieve dibromination. This guide provides the necessary procedural details and quantitative data to enable researchers and drug development professionals to efficiently produce this valuable synthetic intermediate.

References

An In-depth Technical Guide to 2,6-Dibromo-4-methylpyridine: Structure, Properties, and Synthetic Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,6-Dibromo-4-methylpyridine is a halogenated pyridine derivative that serves as a versatile building block in organic synthesis. Its strategic substitution pattern, featuring two reactive bromine atoms and a methyl group on the pyridine core, makes it a valuable precursor for the synthesis of a wide array of functionalized heterocyclic compounds. This technical guide provides a comprehensive overview of the chemical structure, physical and chemical properties, and key synthetic applications of 2,6-Dibromo-4-methylpyridine, with a focus on its utility in pharmaceutical and agrochemical research. Detailed experimental protocols for its synthesis and its application in common cross-coupling reactions are presented to facilitate its use in a laboratory setting.

Chemical Structure and Identification

2,6-Dibromo-4-methylpyridine, also known as 2,6-dibromo-4-picoline, is a substituted pyridine with the molecular formula C₆H₅Br₂N.[1][2] The structure consists of a pyridine ring with bromine atoms at the 2 and 6 positions and a methyl group at the 4 position.

Caption: Chemical structure of 2,6-Dibromo-4-methylpyridine.

Table 1: Chemical Identification

| Identifier | Value |

| CAS Number | 73112-16-0[3] |

| Molecular Formula | C₆H₅Br₂N[3] |

| Molecular Weight | 250.92 g/mol [3] |

| IUPAC Name | 2,6-dibromo-4-methylpyridine[3] |

| Synonyms | 2,6-Dibromo-4-picoline[2] |

| InChI | InChI=1S/C6H5Br2N/c1-4-2-5(7)9-6(8)3-4/h2-3H,1H3[3] |

| SMILES | CC1=CC(=NC(=C1)Br)Br[3] |

Physicochemical Properties

2,6-Dibromo-4-methylpyridine is typically a white to off-white or pale yellow crystalline solid.[2] A summary of its key physical and chemical properties is provided in Table 2.

Table 2: Physicochemical Properties

| Property | Value | Source(s) |

| Appearance | White to off-white crystalline powder | [2] |

| Melting Point | 77-79 °C | [2] |

| Boiling Point | 283 °C | - |

| Density | 1.911 g/cm³ | - |

| Solubility | Generally soluble in common organic solvents | [2] |

Synthesis of 2,6-Dibromo-4-methylpyridine

Below is a generalized experimental protocol for a Sandmeyer-type reaction, which can be adapted for the synthesis of 2,6-Dibromo-4-methylpyridine from 2-amino-4-methylpyridine, noting that this may lead to the formation of the di-brominated product.[4]

Experimental Protocol: Synthesis via Sandmeyer-Type Reaction (Generalized)

Materials:

-

2-Amino-4-methylpyridine

-

48% Hydrobromic acid (HBr)

-

Bromine (Br₂)

-

Sodium nitrite (NaNO₂)

-

Sodium hydroxide (NaOH) solution

-

Diethyl ether

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a suitable reaction vessel, dissolve 2-amino-4-methylpyridine in 48% hydrobromic acid.

-

Cool the mixture to between -5 °C and 0 °C in an ice-salt bath with vigorous stirring.

-

Slowly add bromine dropwise to the cooled solution, ensuring the temperature remains below 0 °C.

-

Prepare a solution of sodium nitrite in water.

-

Add the sodium nitrite solution dropwise to the reaction mixture, maintaining the temperature below 0 °C.

-

Stir for an additional 30 minutes at this temperature after the addition is complete.

-

Slowly raise the temperature to 20 °C.

-

Adjust the pH of the solution to ~9 by the slow addition of a 50% sodium hydroxide solution, keeping the temperature below 20 °C.

-

Extract the aqueous layer with diethyl ether three times.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can then be purified by fractional distillation or column chromatography.

Caption: Generalized synthetic workflow for 2,6-Dibromo-4-methylpyridine.

Chemical Reactivity and Synthetic Applications

The two bromine atoms on the pyridine ring of 2,6-Dibromo-4-methylpyridine are susceptible to a variety of cross-coupling reactions, making it a valuable intermediate for introducing diverse functionalities.[2] These reactions are cornerstones of modern organic synthesis, particularly in the construction of complex molecules for pharmaceutical and materials science applications.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that forms a carbon-carbon bond between an organohalide and an organoboron compound.[6] This reaction is widely used to synthesize biaryls and substituted aromatic compounds.

Materials:

-

2,6-Dibromo-4-methylpyridine

-

Arylboronic acid (e.g., Phenylboronic acid)

-

Palladium catalyst (e.g., Pd(PPh₃)₄)

-

Base (e.g., K₂CO₃)

-

Solvent (e.g., Toluene/Water mixture)

Procedure:

-

To a flame-dried Schlenk flask under an inert atmosphere, add 2,6-Dibromo-4-methylpyridine, the arylboronic acid, and the base.

-

Add the palladium catalyst to the flask.

-

Add a degassed mixture of toluene and water.

-

Heat the reaction mixture to 90 °C and stir for 12-16 hours, monitoring the progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

Caption: General workflow for the Suzuki-Miyaura coupling reaction.

Stille Coupling

The Stille coupling is another palladium-catalyzed reaction that forms a carbon-carbon bond, in this case between an organohalide and an organotin compound (organostannane).[7]

Materials:

-

2,6-Dibromo-4-methylpyridine

-

Organostannane (e.g., Tributyl(vinyl)stannane)

-

Palladium catalyst (e.g., Pd(PPh₃)₄)

-

Solvent (e.g., Anhydrous Toluene)

Procedure:

-

To a dry Schlenk flask, add 2,6-Dibromo-4-methylpyridine and the palladium catalyst.

-

Evacuate and backfill the flask with an inert gas three times.

-

Add anhydrous, degassed toluene via syringe, followed by the organostannane.

-

Heat the reaction mixture and stir for several hours, monitoring the reaction by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature and purify the crude product by column chromatography.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction used to form carbon-nitrogen bonds by reacting an aryl halide with an amine.[8]

Materials:

-

2,6-Dibromo-4-methylpyridine

-

Amine (e.g., Morpholine)

-

Palladium precatalyst (e.g., Pd₂(dba)₃)

-

Phosphine ligand (e.g., BINAP)

-

Base (e.g., NaOtBu)

-

Solvent (e.g., Anhydrous Toluene)

Procedure:

-

In an argon-filled glovebox or using Schlenk techniques, charge a Schlenk tube with the palladium precatalyst, the phosphine ligand, and the base.

-

Add 2,6-Dibromo-4-methylpyridine and the desired amine.

-

Add anhydrous, degassed toluene.

-

Seal the tube and heat the reaction mixture to 80-100 °C for 4-24 hours, until TLC or LC-MS indicates consumption of the starting material.

-

Cool the mixture to room temperature and dilute with diethyl ether.

-

Wash the mixture with brine, dry the organic phase over MgSO₄, filter, and remove the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography.

Caption: Simplified catalytic cycles for Suzuki and Buchwald-Hartwig reactions.

Biological Activity and Drug Development

While 2,6-Dibromo-4-methylpyridine itself is primarily used as a synthetic intermediate, the broader class of substituted pyridines exhibits a wide range of biological activities and is a common scaffold in drug discovery.[9][10][11] Pyridine derivatives are known to possess antimicrobial, antiviral, antioxidant, and anticancer properties.[9] The ability to functionalize the 2 and 6 positions of the pyridine ring through reactions like those described above allows for the generation of diverse libraries of compounds for biological screening. For instance, 2,6-disubstituted pyridine derivatives have been investigated as inhibitors of β-amyloid-42 aggregation, which is relevant to Alzheimer's disease.[12]

At present, there is no specific information available from the provided search results linking 2,6-Dibromo-4-methylpyridine to a particular signaling pathway. Its primary role in drug development is as a starting material for the synthesis of more complex, biologically active molecules.

Conclusion

2,6-Dibromo-4-methylpyridine is a valuable and versatile building block in organic synthesis. Its well-defined chemical structure and the reactivity of its bromine substituents make it an ideal precursor for a variety of cross-coupling reactions, enabling the efficient synthesis of a diverse range of functionalized pyridine derivatives. This technical guide has provided a comprehensive overview of its properties and key synthetic applications, along with generalized experimental protocols to aid researchers in its practical use. The continued exploration of the reactivity of 2,6-Dibromo-4-methylpyridine is expected to lead to the discovery of novel compounds with significant potential in medicinal chemistry and materials science.

References

- 1. CN105399661A - Preparation method for 2,6-dibromo methyl pyridine - Google Patents [patents.google.com]

- 2. nbinno.com [nbinno.com]

- 3. 2,6-Dibromo-4-methylpyridine | C6H5Br2N | CID 11288174 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. CN112834643A - Method for measuring 2, 6-dihydroxy-4-methylpyridine and 2, 6-dihydroxy-3-cyano-4-methylpyridine - Google Patents [patents.google.com]

- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 7. Stille Coupling [organic-chemistry.org]

- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. Stille Coupling | NROChemistry [nrochemistry.com]

- 12. Synthesis and structure-activity relationship of 2,6-disubstituted pyridine derivatives as inhibitors of β-amyloid-42 aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Reactivity Patterns of the 2,6-Dibromo-4-methylpyridine Ring

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Dibromo-4-methylpyridine is a versatile heterocyclic building block of significant interest in medicinal chemistry, agrochemical research, and materials science.[1] Its pyridine core, substituted with two reactive bromine atoms at the C2 and C6 positions and a methyl group at the C4 position, offers a unique platform for the synthesis of complex molecular architectures.[1][2] The electron-deficient nature of the pyridine ring, enhanced by the presence of the electronegative bromine atoms, makes the C2 and C6 positions susceptible to a variety of transformations. This guide provides a comprehensive overview of the key reactivity patterns of the 2,6-dibromo-4-methylpyridine ring, including detailed experimental protocols, quantitative data, and visual representations of reaction pathways.

The primary modes of reactivity for 2,6-dibromo-4-methylpyridine are:

-

Palladium-Catalyzed Cross-Coupling Reactions: Including Suzuki-Miyaura, Buchwald-Hartwig amination, Sonogashira, and Stille couplings, which are powerful methods for the formation of new carbon-carbon and carbon-heteroatom bonds.[2]

-

Nucleophilic Aromatic Substitution (SNAr): The electron-deficient pyridine ring facilitates the displacement of the bromide ions by various nucleophiles.

-

Lithiation and Subsequent Functionalization: Bromine-lithium exchange provides a route to introduce a wide range of electrophiles at the C2 or C6 position.

This guide will delve into each of these reactivity patterns, providing the necessary technical details for their successful application in a research and development setting.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile methods for the functionalization of 2,6-dibromo-4-methylpyridine. These reactions offer a broad substrate scope and functional group tolerance, enabling the synthesis of a wide array of derivatives.[2] A key consideration in these reactions is the potential for the pyridine nitrogen to coordinate to the palladium catalyst, which can sometimes lead to catalyst inhibition or deactivation. The use of bulky, electron-rich phosphine ligands can help to mitigate this effect.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds by coupling the pyridine ring with an organoboron reagent, typically a boronic acid or its ester. This reaction is widely used to synthesize biaryl and heteroaryl-aryl compounds.

General Reaction Scheme:

Data Presentation: Representative Conditions and Yields for Suzuki-Miyaura Coupling of Bromopyridines

| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | Phenylboronic acid | Pd(dppf)Cl₂ (3) | - | K₂CO₃ | 1,4-Dioxane/H₂O | 120 (µW) | 0.5 | 81 |

| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | - | K₂CO₃ | 1,4-Dioxane/H₂O | 120 (µW) | 0.5 | 85 |

| 3 | 4-Chlorophenylboronic acid | Pd(dppf)Cl₂ (3) | - | K₂CO₃ | 1,4-Dioxane/H₂O | 120 (µW) | 0.5 | 78 |

| 4 | 3-Thienylboronic acid | Pd(dppf)Cl₂ (3) | - | K₂CO₃ | 1,4-Dioxane/H₂O | 120 (µW) | 0.5 | 75 |

Note: Yields are for the mono-arylation of 2-bromo-4-methylpyridine and are representative. Di-arylation can be achieved with excess boronic acid and modified conditions.

Experimental Protocol: General Procedure for Mono-Suzuki-Miyaura Coupling

-

Reaction Setup: To a dry Schlenk flask, add 2,6-dibromo-4-methylpyridine (1.0 equiv.), the desired arylboronic acid (1.1 equiv.), a palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%), and a base (e.g., K₂CO₃, 2.0 equiv.).

-

Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., argon) three times.

-

Solvent Addition: Add a degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe.

-

Reaction: Heat the mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Signaling Pathway: Suzuki-Miyaura Catalytic Cycle

Suzuki-Miyaura Catalytic Cycle

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for forming C-N bonds by coupling 2,6-dibromo-4-methylpyridine with a primary or secondary amine. This reaction is of great importance in the synthesis of pharmaceuticals and other biologically active molecules. Selective mono-amination can be achieved by controlling the stoichiometry of the reagents.

General Reaction Scheme:

Data Presentation: Representative Conditions for Buchwald-Hartwig Amination of 2,6-Dihalopyridines

| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | Aniline | Pd(OAc)₂ (2) | Xantphos (4) | Cs₂CO₃ | Toluene | 110 | 12 | 75-85 |

| 2 | Morpholine | Pd₂(dba)₃ (1.5) | XPhos (3) | NaOtBu | Toluene | 100 | 8 | 80-95 |

| 3 | Benzylamine | Pd(OAc)₂ (2) | BINAP (3) | K₃PO₄ | Dioxane | 100 | 16 | 70-80 |

Note: Yields are for the mono-amination of 2,6-dihalopyridines and are representative.

Experimental Protocol: General Procedure for Mono-Buchwald-Hartwig Amination

-

Reaction Setup: In a glovebox or under an inert atmosphere, add 2,6-dibromo-4-methylpyridine (1.0 equiv.), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), and a phosphine ligand (e.g., Xantphos, 2-4 mol%) to an oven-dried Schlenk flask.

-

Reagent Addition: Add a strong, non-nucleophilic base (e.g., NaOtBu, 1.4 equiv.).

-

Solvent and Amine Addition: Add an anhydrous, degassed solvent (e.g., toluene) followed by the amine (1.1 equiv.).

-

Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

-

Monitoring: Monitor the reaction progress by TLC or GC-MS.

-

Work-up: Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of NH₄Cl.

-

Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography.

Signaling Pathway: Buchwald-Hartwig Amination Catalytic Cycle

Buchwald-Hartwig Amination Catalytic Cycle

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between 2,6-dibromo-4-methylpyridine and a terminal alkyne, providing access to alkynyl-substituted pyridines. This reaction is typically catalyzed by a combination of a palladium complex and a copper(I) salt.

General Reaction Scheme:

Data Presentation: Representative Conditions for Sonogashira Coupling of Bromopyridines

| Entry | Alkyne | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (3) | CuI (5) | Et₃N | THF | 60 | 4-12 | 85-95 |

| 2 | 1-Heptyne | Pd(PPh₃)₄ (5) | CuI (10) | Et₃N | DMF | 80 | 6 | 80-90 |

| 3 | Trimethylsilylacetylene | PdCl₂(PPh₃)₂ (2.5) | CuI (5) | Et₃N | Toluene | 70 | 5 | 88 |

Note: Yields are for the mono-alkynylation of bromopyridines and are representative.

Experimental Protocol: General Procedure for Mono-Sonogashira Coupling

-

Reaction Setup: To a dry Schlenk flask, add 2,6-dibromo-4-methylpyridine (1.0 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 3 mol%), and a copper(I) co-catalyst (e.g., CuI, 5 mol%).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas three times.

-

Reagent Addition: Add an anhydrous, degassed solvent (e.g., THF), followed by a base (e.g., Et₃N, 2.0 equiv.) and the terminal alkyne (1.2 equiv.).

-

Reaction: Stir the reaction at room temperature or gently heat to 40-60 °C.

-

Monitoring: Monitor the reaction progress by TLC or LC-MS.

-

Work-up: Upon completion, filter the reaction mixture through a pad of Celite, washing with an organic solvent.

-

Purification: Concentrate the filtrate and purify the crude product by column chromatography.

Stille Coupling

The Stille coupling involves the reaction of 2,6-dibromo-4-methylpyridine with an organotin reagent to form a new C-C bond. While effective, the toxicity of organotin compounds is a significant drawback.

General Reaction Scheme:

Data Presentation: Representative Conditions for Stille Coupling of 2,6-Dibromopyridine

| Entry | Organostannane | Catalyst (mol%) | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | Tributyl(phenyl)stannane | Pd(PPh₃)₄ (3) | Toluene | 110 | 16 | 70-85 |

| 2 | Tributyl(vinyl)stannane | Pd(PPh₃)₄ (5) | DMF | 80 | 12 | 65-80 |

Note: Yields are for the mono-substitution of 2,6-dibromopyridine and are representative.

Experimental Protocol: General Procedure for Mono-Stille Coupling

-

Reaction Setup: To a dry Schlenk flask, add 2,6-dibromo-4-methylpyridine (1.0 equiv.) and a palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas three times.

-

Reagent Addition: Add an anhydrous, degassed solvent (e.g., toluene) via syringe, followed by the organostannane (1.1 equiv.).

-

Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C).

-

Work-up: After completion, the reaction mixture is often washed with an aqueous solution of potassium fluoride (KF) to remove tin byproducts.

-

Purification: The organic layer is dried, concentrated, and the product is purified by column chromatography.

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the 2,6-dibromo-4-methylpyridine ring makes it susceptible to nucleophilic aromatic substitution, where a nucleophile displaces one of the bromine atoms. The reaction proceeds through a Meisenheimer complex intermediate. The positions ortho (C2, C6) and para (C4) to the nitrogen atom are activated towards nucleophilic attack.

General Reaction Scheme:

Data Presentation: Reactivity of 2,6-Dibromopyridine with Nucleophiles

| Entry | Nucleophile | Solvent | Temp. (°C) | Time (h) | Product | Yield (%) |

| 1 | Sodium methoxide | Methanol | 50 | - | 2-Bromo-6-methoxypyridine | - |

| 2 | Pyrrolidine | - | - | - | 2-Bromo-6-(pyrrolidin-1-yl)pyridine | - |

| 3 | Sodium thiomethoxide | Ethanol | 100 (µW) | 0.25 | 2-Bromo-6-(methylthio)pyridine | 93 |

Note: Quantitative data for 2,6-dibromo-4-methylpyridine is limited; data for 2,6-dibromopyridine is presented as a close analog.

Experimental Protocol: General Procedure for SNAr with an Amine

-

Reaction Setup: In a sealed tube, combine 2,6-dibromo-4-methylpyridine (1.0 equiv.) and an excess of the amine (e.g., 6 equiv.).

-

Solvent: Add a suitable solvent (e.g., water or an alcohol).

-

Reaction: Heat the mixture in a microwave reactor or a conventional oil bath to the required temperature (e.g., 150-200 °C).

-

Monitoring: Monitor the reaction by TLC or GC-MS.

-

Work-up: After cooling, extract the product with an organic solvent.

-

Purification: Wash the organic layer, dry, concentrate, and purify by column chromatography.

Signaling Pathway: SNAr Mechanism

Nucleophilic Aromatic Substitution (SNAr) Mechanism

Lithiation and Subsequent Functionalization

Bromine-lithium exchange is a powerful method for the functionalization of 2,6-dibromo-4-methylpyridine. Treatment with an organolithium reagent, such as n-butyllithium, at low temperatures can selectively replace one of the bromine atoms with lithium. The resulting organolithium species can then react with a variety of electrophiles. Achieving mono-lithiation requires careful control of stoichiometry and temperature to avoid di-lithiation.

General Reaction Scheme:

Experimental Protocol: General Procedure for Monolithiation and Functionalization

-

Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add a solution of 2,6-dibromo-4-methylpyridine (1.0 equiv.) in anhydrous THF.

-

Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

-

Lithiation: Slowly add a freshly titrated solution of n-butyllithium (1.0-1.1 equiv.) dropwise, maintaining the temperature at -78 °C. Stir for 1 hour.

-

Electrophilic Quench: Add the desired electrophile (e.g., an aldehyde, ketone, or alkyl halide) at -78 °C and stir for an additional 1-2 hours.

-

Work-up: Quench the reaction with a saturated aqueous solution of NH₄Cl and allow it to warm to room temperature.

-

Extraction and Purification: Extract the product with an organic solvent, dry the organic layer, concentrate, and purify by column chromatography.

Workflow Diagram: Lithiation and Functionalization

Experimental Workflow for Lithiation and Functionalization

Conclusion

2,6-Dibromo-4-methylpyridine is a highly valuable and versatile building block in modern organic synthesis. Its reactivity is dominated by palladium-catalyzed cross-coupling reactions, nucleophilic aromatic substitution, and lithiation, allowing for the introduction of a wide range of functional groups at the C2 and C6 positions. The choice of reaction conditions, including catalyst, ligand, base, and solvent, is crucial for achieving high yields and selectivity, particularly for mono-functionalization. This guide provides a solid foundation for researchers to explore and exploit the rich chemistry of the 2,6-dibromo-4-methylpyridine ring in the development of novel molecules for various applications. Further optimization of the presented protocols for specific substrates will undoubtedly lead to the discovery of new and efficient synthetic methodologies.

References

2,6-Dibromo-4-methylpyridine: A Versatile Scaffold for Advanced Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

2,6-Dibromo-4-methylpyridine has emerged as a crucial building block in modern organic synthesis, prized for its versatile reactivity and strategic importance in the construction of complex molecular architectures. This technical guide provides a comprehensive overview of its physicochemical properties, key synthetic applications, and detailed experimental protocols for its utilization in palladium-catalyzed cross-coupling reactions. Furthermore, it delves into the application of this scaffold in the synthesis of bioactive molecules, specifically focusing on pyridine-bridged combretastatin analogues, potent anticancer agents that target tubulin polymerization. This document aims to serve as a practical resource for chemists and pharmacologists engaged in the design and synthesis of novel therapeutic agents and functional materials.

Physicochemical Properties

2,6-Dibromo-4-methylpyridine, also known as 2,6-dibromo-4-picoline, is a halogenated pyridine derivative. The presence of two bromine atoms at the 2 and 6 positions of the pyridine ring renders it an excellent substrate for a variety of cross-coupling reactions, making it a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1][2] Its key physicochemical properties are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 73112-16-0 | [1][2] |

| Molecular Formula | C₆H₅Br₂N | [1][3] |

| Molecular Weight | 250.92 g/mol | [1] |

| Appearance | White to pale yellow crystalline powder or acicular crystals | [1][3] |

| Melting Point | 77-79 °C | [3][4][5] |

| Boiling Point | 282.8 - 283 °C at 760 mmHg | [3][4][5] |

| Density | 1.911 g/cm³ | [3][4] |

| Solubility | Generally soluble in common organic solvents. | [1] |

| Storage | Store under inert gas (nitrogen or Argon) at 2-8°C. | [4][5] |

Applications in Organic Synthesis

The synthetic utility of 2,6-dibromo-4-methylpyridine is primarily centered around the reactivity of its two bromine substituents. These positions are susceptible to a range of palladium-catalyzed cross-coupling reactions, allowing for the sequential and controlled introduction of various aryl, heteroaryl, and alkyl groups.

Key Reactions:

-

Suzuki-Miyaura Coupling: This reaction is extensively used to form carbon-carbon bonds by coupling 2,6-dibromo-4-methylpyridine with a wide array of boronic acids or their esters. This method is particularly valuable for the synthesis of 2,6-diaryl-4-methylpyridines.

-

Stille Coupling: This reaction involves the coupling of 2,6-dibromo-4-methylpyridine with organostannane reagents, providing another efficient route to carbon-carbon bond formation.

-

Buchwald-Hartwig Amination: This powerful method enables the formation of carbon-nitrogen bonds, allowing for the synthesis of 2,6-diamino-4-methylpyridine derivatives, which are important scaffolds in medicinal chemistry.

Synthesis of Bioactive Molecules: Pyridine-Bridged Combretastatin Analogues

A significant application of 2,6-dibromo-4-methylpyridine is in the synthesis of pyridine-bridged analogues of Combretastatin A-4 (CA-4).[1][5] CA-4 is a potent natural product that exhibits anticancer activity by inhibiting tubulin polymerization. By replacing the cis-stilbene bridge of CA-4 with a 4-methylpyridine core, novel analogues with promising antiproliferative activities have been developed.[1]

Antiproliferative Activity of Pyridine-Bridged CA-4 Analogues

The following table summarizes the in vitro cytotoxic activity (IC₅₀ values) of representative pyridine-bridged combretastatin analogues synthesized from dibromopyridine precursors against various human cancer cell lines.

| Compound | Linker Type | R¹ | R² | MDA-MB-231 IC₅₀ (μM) | A549 IC₅₀ (μM) | HeLa IC₅₀ (μM) | Reference |

| 4h | 3-atom (N-inclusive) | 2,4-di-OMe | 4-OMe | 0.0023 | 0.0019 | 0.0011 | [5] |

| 4s | 3-atom (N-inclusive) | 2,4-di-OMe | 4-NMe₂ | 0.0031 | 0.0033 | 0.0016 | [5] |

| 4t | 3-atom (N-inclusive) | 3,4,5-tri-OMe | 4-OH | 0.0089 | 0.011 | 0.0049 | [5] |

| 3c | 3-atom (N-inclusive) | 2,4-di-OMe | 2,4-di-OMe | 0.0041 | 0.0045 | 0.0022 | [5] |

| CA-4 | cis-Stilbene | 3,4,5-tri-OMe | 4-OH | 0.0028 | 0.0038 | 0.0009 | [6] |

Experimental Protocols

The following sections provide detailed experimental procedures for key reactions involving 2,6-dibromo-4-methylpyridine.

General Procedure for Sequential Suzuki-Miyaura Coupling

This protocol describes the synthesis of unsymmetrical 2,6-diaryl-4-methylpyridines, analogous to the pyridine-bridged combretastatins, starting from 2,6-dibromo-4-methylpyridine.

Step 1: Monosubstitution

-

To a solution of 2,6-dibromo-4-methylpyridine (1.0 eq) in a 4:1 mixture of 1,4-dioxane and water, add the first arylboronic acid (1.1 eq) and potassium carbonate (2.0 eq).

-

Degas the mixture by bubbling with argon for 20 minutes.

-

Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 eq) to the reaction mixture.

-

Heat the mixture to 85 °C and stir for 12-18 hours under an inert atmosphere.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the 2-aryl-6-bromo-4-methylpyridine intermediate.

Step 2: Disubstitution

-

To a solution of the purified 2-aryl-6-bromo-4-methylpyridine (1.0 eq) in a 4:1 mixture of 1,4-dioxane and water, add the second arylboronic acid (1.2 eq) and potassium carbonate (2.0 eq).

-

Degas the mixture by bubbling with argon for 20 minutes.

-

Add Pd(dppf)Cl₂ (0.03 eq) to the reaction mixture.

-

Heat the mixture to 85 °C and stir for 12-18 hours under an inert atmosphere.

-

Monitor the reaction by TLC.

-

Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the final 2,6-diaryl-4-methylpyridine product.

Mechanism of Action: Inhibition of Tubulin Polymerization

Compounds synthesized from 2,6-dibromo-4-methylpyridine, such as the pyridine-bridged combretastatin analogues, exert their anticancer effects by targeting microtubule dynamics.[7] Microtubules are essential components of the cytoskeleton, playing a critical role in cell division, particularly in the formation of the mitotic spindle.

These synthetic analogues act as microtubule-destabilizing agents, binding to the colchicine-binding site on β-tubulin.[8] This binding inhibits the polymerization of tubulin dimers into microtubules. The disruption of microtubule dynamics activates the spindle assembly checkpoint, leading to an arrest of the cell cycle in the G2/M phase.[3] Prolonged mitotic arrest ultimately triggers the intrinsic apoptotic pathway, leading to programmed cell death.[7]

Conclusion

2,6-Dibromo-4-methylpyridine is a highly valuable and versatile building block in organic synthesis. Its ability to undergo sequential and selective palladium-catalyzed cross-coupling reactions provides a robust platform for the synthesis of a diverse array of complex molecules. The successful application of this scaffold in the development of potent pyridine-bridged combretastatin analogues highlights its significance in medicinal chemistry and drug discovery. The detailed protocols and mechanistic insights provided in this guide are intended to facilitate further research and innovation in the synthesis of novel bioactive compounds and functional materials based on the 2,6-disubstituted-4-methylpyridine core.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. A New Inhibitor of Tubulin Polymerization Kills Multiple Cancer Cell Types and Reveals p21-Mediated Mechanism Determining Cell Death after Mitotic Catastrophe [mdpi.com]

- 3. benchchem.com [benchchem.com]

- 4. The tubulin polymerization inhibitor gambogenic acid induces myelodysplastic syndrome cell apoptosis through upregulation of Fas expression mediated by the NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, Synthesis, and Biological Evaluation of Novel Pyridine-Bridged Analogues of Combretastatin-A4 as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Targeting Microtubules by Natural Agents for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

An In-depth Technical Guide to 2,6-Dibromo-4-methylpyridine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 2,6-Dibromo-4-methylpyridine, a pivotal intermediate in modern organic synthesis. It details its chemical identity, physicochemical properties, synthetic applications, and key experimental protocols, offering valuable insights for professionals in pharmaceutical research, agrochemical development, and material science.

Chemical Identity and Synonyms

The formal IUPAC name for this compound is 2,6-dibromo-4-methylpyridine .[1] It is a halogenated pyridine derivative recognized for its utility as a chemical building block.

Common synonyms and identifiers include:

Physicochemical Properties

2,6-Dibromo-4-methylpyridine is typically a white to pale yellow crystalline solid.[2][3] Its key physical and chemical properties are summarized in the table below, which are critical for its handling, storage, and application in synthesis.

| Property | Value | Source(s) |

| Appearance | White crystalline powder / Pale yellow acicular crystals | [2][3] |

| Melting Point | 77-79 °C | [2][3][5] |

| Boiling Point | 282.8 - 283 °C at 760 mmHg | [3][5] |

| Density | 1.911 g/cm³ | [3][5] |

| Flash Point | 124.8 - 125 °C | [3][5] |

| Purity | ≥97% / ≥98.0% | [2][3] |

| Storage | Store at 2-8°C under an inert atmosphere (Nitrogen or Argon) | [3][5] |

Synthetic Utility and Applications

The primary value of 2,6-Dibromo-4-methylpyridine lies in its role as a versatile synthetic intermediate.[2][4] The two bromine atoms on the electron-deficient pyridine ring are highly reactive and susceptible to displacement through various metal-catalyzed cross-coupling reactions. This allows for the precise introduction of a wide array of functional groups, making it an essential precursor for complex molecules.[2]

Key application areas include:

-

Pharmaceutical Research : It serves as a foundational scaffold in the synthesis of Active Pharmaceutical Ingredients (APIs) and other heteroaromatic compounds.[4]

-

Agrochemical Development : The compound is used in the design of novel bioactive molecules for crop protection.[4]

-

Material Science : It acts as a precursor for functional materials that incorporate pyridine-based frameworks.[4]

-

Organic Synthesis : Its reactivity is exploited in a range of coupling reactions, halogen exchanges, and heterocyclic modifications.[4]

The diagram below illustrates the central role of 2,6-Dibromo-4-methylpyridine in key cross-coupling reactions.

Experimental Protocols

The reactivity of the C-Br bonds in 2,6-Dibromo-4-methylpyridine makes it an ideal substrate for palladium-catalyzed cross-coupling reactions. Below is a representative experimental protocol for a Suzuki coupling, a common method for forming C-C bonds.

General Protocol for Suzuki Cross-Coupling

This protocol outlines a general procedure for the reaction of 2,6-Dibromo-4-methylpyridine with a boronic acid to form a mono- or di-substituted pyridine derivative.

Materials:

-

2,6-Dibromo-4-methylpyridine (1.0 eq)

-

Aryl or Vinylboronic Acid (1.1 to 2.2 eq, depending on desired mono- or di-substitution)

-

Palladium Catalyst (e.g., Pd(PPh₃)₄, 0.05 eq)

-

Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq)

-

Degassed Solvent (e.g., Toluene/Water 4:1, Dioxane, or DMF)

-

Flame-dried Schlenk flask or reaction vessel

-

Inert atmosphere (Argon or Nitrogen)

The following diagram illustrates the typical workflow for this experiment.

Procedure:

-

To a flame-dried Schlenk flask under an inert atmosphere, add 2,6-Dibromo-4-methylpyridine (1.0 eq), the desired boronic acid (1.1-2.2 eq), and the base (2.0 eq).

-

Add the palladium catalyst (0.05 eq) to the flask.

-

Add the degassed solvent mixture via syringe.

-

Heat the reaction mixture to the appropriate temperature (e.g., 90 °C) and stir for the required time (typically 12-16 hours), monitoring the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[6]

-

Upon completion, cool the reaction to room temperature and dilute it with an organic solvent such as ethyl acetate.

-

Wash the organic layer sequentially with water and then brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the resulting crude residue by flash column chromatography on silica gel to isolate the desired product.[6]

Safety and Handling

2,6-Dibromo-4-methylpyridine is associated with several hazard classifications. It is harmful if swallowed and causes skin and serious eye irritation.[1] It may also cause respiratory irritation.[1] Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, consult the material safety data sheet (MSDS) provided by the supplier.

References

- 1. 2,6-Dibromo-4-methylpyridine | C6H5Br2N | CID 11288174 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. 2,6-Dibromo-4-methylpyridine CAS 73112-16-0 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 4. myuchem.com [myuchem.com]

- 5. 2,6-Dibromo-4-methylpyridine CAS#: 73112-16-0 [amp.chemicalbook.com]

- 6. benchchem.com [benchchem.com]

Unlocking the Therapeutic Potential: A Technical Guide to the Biological Activity of 2,6-Dibromo-4-methylpyridine Derivatives

For Researchers, Scientists, and Drug Development Professionals

The pyridine scaffold is a cornerstone in medicinal chemistry, and its halogenated derivatives serve as versatile building blocks for the synthesis of novel therapeutic agents. Among these, 2,6-Dibromo-4-methylpyridine has emerged as a particularly valuable starting material for the development of compounds with significant biological activities. This in-depth technical guide explores the synthesis, biological evaluation, and mechanisms of action of derivatives originating from this key intermediate, with a focus on their anticancer and antimicrobial properties. Through a comprehensive review of published data, detailed experimental protocols, and visual representations of key pathways, this guide aims to provide a valuable resource for researchers in the field of drug discovery and development.

Anticancer Activity of 2,6-Dibromo-4-methylpyridine Derivatives

Derivatives of 2,6-Dibromo-4-methylpyridine have demonstrated notable cytotoxic activity against a range of human cancer cell lines. The primary synthetic strategy to unlock this potential involves the strategic replacement of the bromine atoms at the 2 and 6 positions with various aryl or heteroaryl moieties, most commonly through palladium-catalyzed cross-coupling reactions such as the Suzuki coupling.[1] This approach allows for the creation of a diverse library of 2,6-diaryl-4-methylpyridine analogs.

The anticancer mechanism of many of these derivatives is attributed to their ability to inhibit tubulin polymerization.[2][3] By binding to the colchicine site on β-tubulin, these compounds disrupt the formation of microtubules, which are essential components of the cytoskeleton and the mitotic spindle.[2][3] This disruption leads to an arrest of the cell cycle in the G2/M phase, ultimately inducing apoptosis (programmed cell death).[2][4]

Another signaling pathway implicated in the anticancer effects of some pyridine derivatives is the PI3K/Akt/mTOR pathway.[5] This pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a common feature of many cancers.[6] Inhibition of this pathway by certain 2,6-disubstituted pyridine derivatives can lead to a reduction in cancer cell viability.[5]

Quantitative Anticancer Activity Data

The following table summarizes the in vitro cytotoxic activity of representative 2,6-disubstituted-4-methylpyridine derivatives against various cancer cell lines, expressed as IC50 values (the concentration required to inhibit the growth of 50% of cells).

| Compound ID | 2-Substituent | 6-Substituent | Cancer Cell Line | IC50 (µM) | Reference |

| Diarylpyridine 1 | 3,4,5-Trimethoxyphenyl | 4-Methoxyphenyl | HeLa | 0.25 | [2] |

| Diarylpyridine 2 | 3,4,5-Trimethoxyphenyl | 4-Chlorophenyl | MCF-7 | 0.33 | [2] |

| Diarylpyridine 3 | Indole-5-yl | 3,4,5-Trimethoxyphenyl | SGC-7901 | 0.19 | [2] |

| Imidazo[4,5-b]pyridine 1 | p-Hydroxyphenyl | Phenyl | Capan-1 | 1.50 | [7] |

| Imidazo[4,5-b]pyridine 2 | p-Hydroxyphenyl | Phenyl | HL-60 | 1.87 | [7] |

Antimicrobial Activity of 2,6-Dibromo-4-methylpyridine Derivatives

In addition to their anticancer properties, derivatives of 2,6-Dibromo-4-methylpyridine have been investigated for their potential as antimicrobial agents. The introduction of various heterocyclic and other functional groups at the 2 and 6 positions can yield compounds with activity against a spectrum of bacterial and fungal pathogens.

Quantitative Antimicrobial Activity Data

The following table presents the minimal inhibitory concentration (MIC) values for selected 2,6-disubstituted pyridine derivatives against various microorganisms. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

| Compound ID | 2-Substituent | 6-Substituent | Microorganism | MIC (µg/mL) | Reference |

| Pyridine Carboxamide 1 | Schiff Base | Schiff Base | Staphylococcus aureus | 12.5 | [8] |

| Pyridine Carboxamide 2 | Schiff Base | Schiff Base | Bacillus cereus | 6.25 | [8] |

| Pyridine Carbonitrile 1 | Aryl | Heteroaryl | Candida albicans | 31.25 | [8] |

| Pyridine Carbonitrile 2 | Aryl | Heteroaryl | Aspergillus niger | 62.5 | [8] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Synthesis of 2,6-Diaryl-4-methylpyridines via Suzuki Coupling

This protocol describes a general procedure for the synthesis of 2,6-diaryl-4-methylpyridines from 2,6-dibromo-4-methylpyridine.

Materials:

-

2,6-Dibromo-4-methylpyridine

-

Arylboronic acid (2.2 equivalents)

-

Palladium(II) acetate (Pd(OAc)2) (0.1 equivalents)

-

Triphenylphosphine (PPh3) (0.4 equivalents)

-

Potassium carbonate (K2CO3) (3.0 equivalents)

-

Toluene

-

Ethanol

-

Water

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer

-

Standard work-up and purification equipment (e.g., separatory funnel, rotary evaporator, silica gel for column chromatography)

Procedure:

-

To a round-bottom flask, add 2,6-dibromo-4-methylpyridine (1.0 eq), the desired arylboronic acid (2.2 eq), potassium carbonate (3.0 eq), triphenylphosphine (0.4 eq), and palladium(II) acetate (0.1 eq).

-

Add a 4:1:1 mixture of toluene, ethanol, and water.

-

Stir the mixture at room temperature for 15 minutes to ensure proper mixing.

-

Heat the reaction mixture to reflux (approximately 90-100 °C) and maintain for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired 2,6-diaryl-4-methylpyridine.[4]

Anticancer Activity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Materials:

-

Human cancer cell lines (e.g., HeLa, MCF-7)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well microtiter plates

-

Test compounds (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.[9][10]

-

Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a blank (medium only). Incubate for 48-72 hours.[9][10]

-

MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C, until purple formazan crystals are visible under a microscope.[9][11]

-

Solubilization: Carefully aspirate the medium containing MTT and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals. Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[9][10]

-

Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[9][11]

-

Data Analysis: Calculate the percentage of cell viability for each treatment group compared to the vehicle control. The IC50 value can be determined by plotting the percentage of viability against the compound concentration.

Cell Cycle Analysis by Flow Cytometry

This protocol outlines the steps for analyzing the cell cycle distribution of cancer cells treated with a test compound using propidium iodide (PI) staining and flow cytometry.

Materials:

-

Cancer cell line

-

6-well plates

-

Test compound

-

Phosphate-Buffered Saline (PBS)

-

Trypsin-EDTA

-

70% Ethanol (ice-cold)

-

RNase A solution (100 µg/mL)

-

Propidium Iodide (PI) staining solution (50 µg/mL PI in PBS)

-

Flow cytometer

Procedure:

-

Cell Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with the desired concentrations of the test compound for a specified period (e.g., 24 or 48 hours). Include a vehicle-treated control.

-

Cell Harvesting: Harvest the cells by trypsinization. Collect both adherent and floating cells to include apoptotic populations.

-

Fixation: Wash the cells with cold PBS and then fix them by adding ice-cold 70% ethanol dropwise while gently vortexing. Incubate the cells on ice for at least 30 minutes or at -20°C for longer storage.[12][13]

-

Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in PI staining solution containing RNase A. Incubate in the dark at room temperature for 30 minutes.[12]

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The PI fluorescence intensity is proportional to the DNA content.

-

Data Interpretation: Use cell cycle analysis software to generate a histogram of DNA content and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[12][13]

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimal Inhibitory Concentration (MIC) of a compound.

Materials:

-

Bacterial or fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)

-

96-well microtiter plates (sterile)

-

Test compound (dissolved in a suitable solvent)

-

Positive control antibiotic (e.g., ciprofloxacin)

-

Microplate reader or visual inspection

Procedure:

-

Preparation of Inoculum: Prepare a standardized inoculum of the microorganism from an overnight culture, adjusted to a turbidity equivalent to a 0.5 McFarland standard.[14][15]

-

Serial Dilution of Compound: In a 96-well plate, perform a two-fold serial dilution of the test compound in the broth medium. The final volume in each well should be 100 µL.[14]

-

Inoculation: Add 100 µL of the standardized inoculum to each well, resulting in a final volume of 200 µL and a 1:2 dilution of the compound concentrations.[15]

-

Controls: Include a growth control well (inoculum without compound), a sterility control well (broth only), and a positive control with a standard antibiotic.

-

Incubation: Incubate the plate at the appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.[16]

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed. This can be determined by visual inspection or by measuring the optical density at 600 nm with a microplate reader.[14]

Visualizations

Experimental Workflow and Logic Diagrams

Caption: Workflow for the synthesis and biological evaluation of 2,6-Dibromo-4-methylpyridine derivatives.

Signaling Pathway Diagrams

Caption: Mechanism of action for anticancer activity via tubulin polymerization inhibition.

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by pyridine derivatives.

References

- 1. Redirecting [linkinghub.elsevier.com]

- 2. Design, synthesis and biological evaluation of novel diarylpyridine derivatives as tubulin polymerisation inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Heterocyclic-Fused Pyrimidines as Novel Tubulin Polymerization Inhibitors Targeting the Colchicine Binding Site: Structural Basis and Antitumor Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, Synthesis, and Biological Evaluation of Novel Pyridine-Bridged Analogues of Combretastatin-A4 as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]

- 7. mdpi.com [mdpi.com]

- 8. longdom.org [longdom.org]

- 9. MTT assay protocol | Abcam [abcam.com]

- 10. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 11. atcc.org [atcc.org]

- 12. benchchem.com [benchchem.com]

- 13. cancer.wisc.edu [cancer.wisc.edu]

- 14. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 15. rr-asia.woah.org [rr-asia.woah.org]

- 16. Broth microdilution - Wikipedia [en.wikipedia.org]

The Strategic Role of 2,6-Dibromo-4-methylpyridine in Modern Medicinal Chemistry

An In-depth Technical Guide for Drug Discovery Professionals

In the landscape of modern drug discovery and development, the strategic selection of molecular building blocks is paramount to the successful synthesis of novel therapeutic agents. Among the vast arsenal of chemical intermediates, 2,6-Dibromo-4-methylpyridine has emerged as a highly versatile and valuable scaffold. Its unique structural and electronic properties provide a robust platform for the construction of complex molecular architectures, particularly in the realms of oncology, neurology, and anti-infective research. This technical guide delves into the core utility of 2,6-Dibromo-4-methylpyridine, offering insights into its application, supported by quantitative data, detailed experimental protocols, and visual representations of key synthetic and biological pathways.

Core Attributes and Synthetic Versatility

2,6-Dibromo-4-methylpyridine, a halogenated pyridine derivative, serves as a cornerstone for medicinal chemists due to the differential reactivity of its bromine atoms. The electron-deficient nature of the pyridine ring, coupled with the presence of two bromine atoms at the ortho-positions to the nitrogen, makes this molecule an ideal substrate for a variety of palladium-catalyzed cross-coupling reactions. This allows for the sequential and selective introduction of diverse functionalities, a critical advantage in the construction of libraries of potential drug candidates. The methyl group at the 4-position also offers a site for further synthetic elaboration.

The primary applications of 2,6-Dibromo-4-methylpyridine in medicinal chemistry are centered around its utility as a precursor for:

-

Kinase Inhibitors: The pyridine scaffold is a common feature in many kinase inhibitors, and 2,6-Dibromo-4-methylpyridine provides a convenient entry point for the synthesis of pyridinylimidazole-type and other related kinase-inhibiting structures.

-

Anticancer Agents: Notably, this building block is instrumental in the synthesis of analogues of natural products with potent anticancer activity, such as Combretastatin-A4. By replacing the stilbene bridge of the natural product with a 2,6-disubstituted pyridine core, researchers have developed novel compounds with significant cytotoxic activity against various cancer cell lines.

-

Neurological Disorder-Targeting Agents: The 2,6-disubstituted pyridine motif is also found in molecules designed to interact with targets in the central nervous system. For instance, the migraine drug Lasmiditan, a selective serotonin 5-HT₁F receptor agonist, utilizes a related 2,6-dibromopyridine scaffold in its synthesis.

-

Anti-infective Agents: The inherent bioactivity of the pyridine nucleus has been exploited in the development of novel anti-infective compounds.

Quantitative Data Summary

The following table summarizes key physicochemical properties of 2,6-Dibromo-4-methylpyridine and the typical yields of common synthetic transformations.

| Property | Value | Reference |

| CAS Number | 73112-16-0 | |

| Molecular Formula | C₆H₅Br₂N | |

| Molecular Weight | 250.92 g/mol | |

| Appearance | White crystalline powder | |

| Melting Point | 77-79 °C | |

| Purity | ≥97% | |

| Solubility | Soluble in common organic solvents |

| Synthetic Transformation | Typical Yield | Notes |

| Suzuki-Miyaura Coupling | 70-95% | Yield is dependent on the nature of the boronic acid and reaction conditions. |

| Buchwald-Hartwig Amination | 65-90% | Can be challenging due to potential catalyst inhibition by the pyridine nitrogen. |

| Sonogashira Coupling | 75-98% | Generally high-yielding for the introduction of alkynyl moieties. |

| Stille Coupling | 70-90% | A versatile method, though the toxicity of organotin reagents is a consideration. |

| Heck Coupling | 50-80% | Yields can be variable depending on the alkene substrate. |

Key Experimental Protocols

Detailed methodologies for cornerstone reactions involving 2,6-Dibromo-4-methylpyridine are provided below. These protocols are intended as a general guide and may require optimization for specific substrates.

Palladium-Catalyzed Suzuki-Miyaura Coupling

This protocol describes a general procedure for the synthesis of 2-aryl-6-bromo-4-methylpyridines.

Reagents:

-

2,6-Dibromo-4-methylpyridine (1.0 eq)

-

Arylboronic acid (1.1 eq)

-

Palladium(II) acetate (Pd(OAc)₂) (0.02 eq)

-

Triphenylphosphine (PPh₃) (0.08 eq)

-

Potassium carbonate (K₂CO₃) (2.0 eq)

-

Toluene/Water (4:1 v/v), degassed

Procedure:

-

To a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon), add 2,6-Dibromo-4-methylpyridine, the arylboronic acid, and potassium carbonate.

-

In a separate flask, prepare the catalyst by dissolving Pd(OAc)₂ and PPh₃ in a portion of the degassed toluene.

-

Add the catalyst solution to the Schlenk flask containing the reactants.

-

Add the remaining degassed toluene and water.

-

Heat the reaction mixture to 80-90 °C and stir vigorously for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Buchwald-Hartwig Amination

This protocol outlines a general procedure for the synthesis of 2-amino-6-bromo-4-methylpyridines.

Reagents:

-

2,6-Dibromo-4-methylpyridine (1.0 eq)

-

Amine (1.2 eq)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.01 eq)

-

2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos) (0.02 eq)

-

Sodium tert-butoxide (NaOtBu) (1.4 eq)

-

Anhydrous, degassed toluene

Procedure:

-

In an argon-filled glovebox or using Schlenk techniques, charge a Schlenk tube with Pd₂(dba)₃, XPhos, and NaOtBu.

-

Add 2,6-Dibromo-4-methylpyridine and the desired amine.

-

Add anhydrous, degassed toluene.

-

Seal the tube and heat the reaction mixture to 80-110 °C for 4-24 hours, monitoring by TLC or LC-MS.

-

Cool the mixture to room temperature and dilute with diethyl ether.

-

Wash the mixture with brine, dry the organic phase over magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure.

-

Purify the crude residue via flash column chromatography.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key concepts related to the application of 2,6-Dibromo-4-methylpyridine in medicinal chemistry.

The Sandmeyer Reaction: A Comprehensive Technical Guide to the Synthesis of Brominated Pyridines

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sandmeyer reaction is a cornerstone of aromatic chemistry, providing a versatile and robust method for the conversion of primary aromatic amines into a wide array of functional groups via diazonium salt intermediates.[1] Discovered by Traugott Sandmeyer in 1884, this reaction has become an indispensable tool in synthetic organic chemistry, particularly in the pharmaceutical and agrochemical industries, for the synthesis of substituted aromatic compounds that are often difficult to access through other means.[1][2] This technical guide provides an in-depth exploration of the Sandmeyer reaction specifically for the synthesis of brominated pyridines, a class of heterocyclic compounds of significant interest in drug discovery and materials science.

This guide will detail the underlying reaction mechanism, provide comprehensive experimental protocols for key transformations, and present quantitative data in a clear, comparative format. Furthermore, visualizations of the reaction pathways and experimental workflows are included to facilitate a deeper understanding of the process.

Reaction Mechanism

The Sandmeyer reaction proceeds through a free radical mechanism involving a single electron transfer (SET) from a copper(I) catalyst to the diazonium salt.[1] The overall process can be broken down into two main stages: diazotization of the aminopyridine and the subsequent copper-catalyzed substitution.

1. Diazotization: The primary amino group of the pyridine is converted into a diazonium salt by treatment with a nitrosating agent, typically nitrous acid (HNO₂) generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like hydrobromic acid (HBr).[3] The reaction is performed at low temperatures (typically 0-5 °C) to ensure the stability of the diazonium salt.

2. Copper(I)-Catalyzed Bromination: The resulting pyridinediazonium salt is then treated with a copper(I) bromide (CuBr) salt. The Cu(I) species initiates a single electron transfer to the diazonium salt, leading to the formation of a pyridine radical and the evolution of nitrogen gas. This highly reactive pyridine radical then abstracts a bromine atom from a copper(II) bromide species, which is formed in the initial electron transfer step, to yield the final brominated pyridine product and regenerate the copper(I) catalyst.[1]

Experimental Protocols

Detailed methodologies for the synthesis of various brominated pyridines via the Sandmeyer reaction are provided below. These protocols are based on established literature procedures and are intended to serve as a practical guide for laboratory synthesis.

Protocol 1: Synthesis of 2-Bromopyridine from 2-Aminopyridine

This protocol is adapted from a procedure in Organic Syntheses.[4]

Materials:

-

2-Aminopyridine

-

48% Hydrobromic acid (HBr)

-

Bromine (Br₂)

-

Sodium nitrite (NaNO₂)

-

Sodium hydroxide (NaOH)

-

Diethyl ether

-

Potassium hydroxide (KOH)

Procedure:

-

In a three-necked flask equipped with a mechanical stirrer, dropping funnel, and a low-temperature thermometer, place 790 mL (7 moles) of 48% hydrobromic acid.

-

Cool the flask to 10-20 °C in an ice-salt bath.

-

Add 150 g (1.59 moles) of 2-aminopyridine over approximately 10 minutes.

-

While maintaining the temperature at 0 °C or lower, add 240 mL (4.7 moles) of bromine dropwise. The reaction mixture may thicken due to the formation of a perbromide.[4]

-

Prepare a solution of 275 g (4 moles) of sodium nitrite in 400 mL of water. Add this solution dropwise over 2 hours, ensuring the temperature is kept at 0 °C or lower.

-

After the addition is complete, stir the mixture for an additional 30 minutes.

-

Prepare a solution of 600 g (15 moles) of sodium hydroxide in 600 mL of water. Add this alkaline solution at a rate that keeps the temperature below 20-25 °C.

-

Extract the reaction mixture with four 250-mL portions of diethyl ether.

-

Dry the combined ether extracts over solid potassium hydroxide for 1 hour.

-

Distill the dried extract through a Vigreux column. 2-Bromopyridine distills at 74–75 °C/13 mm Hg.

Protocol 2: Synthesis of 2,5-Dibromopyridine from 2-Amino-5-bromopyridine

This protocol describes a modified Sandmeyer reaction.[5]

Materials:

-

2-Amino-5-bromopyridine

-

48% Hydrobromic acid (HBr)

-

Sodium nitrite (NaNO₂)

-

Bromine (Br₂)

Procedure:

-

Prepare the diazonium salt of 2-amino-5-bromopyridine using 48% aqueous HBr and sodium nitrite.

-

The diazonium salt is then treated with liquid bromine for the conversion to 2,5-dibromopyridine.

Note: This modified procedure avoids the use of a copper catalyst.[5]

Protocol 3: General Procedure using tert-Butyl Nitrite and Copper(II) Bromide

This is a general method applicable to various aminopyridines.[6]

Materials:

-

Aminopyridine substrate

-

Copper(II) bromide (CuBr₂)

-

tert-Butyl nitrite (t-BuONO)

-

Acetonitrile (ACN)

Procedure:

-

To a solution of CuBr₂ (1.5 equivalents) in acetonitrile, add tert-butyl nitrite (t-BuONO) at room temperature.[6]

-

Add the aminopyridine substrate to the reaction mixture.

-

Stir the reaction at room temperature until completion (monitored by TLC).

-

The reaction is then worked up using standard aqueous extraction procedures.

Quantitative Data

The following tables summarize quantitative data for the Sandmeyer bromination of various aminopyridines, providing a comparative overview of reaction conditions and yields.

Table 1: Sandmeyer Bromination of 2-Aminopyridine Derivatives

| Product | Starting Material | Diazotizing Agent | Brominating Agent/Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 2-Bromopyridine | 2-Aminopyridine | NaNO₂/HBr | Br₂ | H₂O | 0 | 2.5 | 86-92 | [4] |

| 2,5-Dibromopyridine | 2-Amino-5-bromopyridine | NaNO₂/HBr | Br₂ | H₂O | - | - | 93 | [5] |

Table 2: Sandmeyer-type Bromination of Other Heterocyclic Amines

| Product | Starting Material | Diazotizing Agent | Brominating Agent/Catalyst | Solvent | Temp (°C) | Time | Yield (%) | Reference |

| 3-Bromo-regioisomer of a pyrazole | Substituted aminopyrazole | t-BuONO | CuBr₂ | Acetonitrile | - | - | 59 | [6] |

| Bromo thiadiazole | Ethyl 5-amino-1,3,4-thiadiazole-2-carboxylate | t-BuONO | CuBr₂ (1.5 equiv) | Acetonitrile | RT | - | 71 | [6] |

| Monohalogenated 1,3-thiazole | 2-Aminothiazole | n-butyl nitrite | CuBr | Acetonitrile | 60 | 15 min | 46 | [6] |

| Dihalogenated 1,3-thiazole | 2-Aminothiazole | n-butyl nitrite | CuBr₂ | Acetonitrile | 25-65 | 15-120 min | 79 | [6] |

Mandatory Visualizations

The following diagrams, generated using Graphviz, illustrate key aspects of the Sandmeyer reaction for the synthesis of brominated pyridines.

References

- 1. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 2. nsd.pku.edu.cn [nsd.pku.edu.cn]

- 3. Diazotisation [organic-chemistry.org]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. heteroletters.org [heteroletters.org]

- 6. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

Core Tenets of Modern Chemical Discovery: A Technical Guide for Pharmaceutical and Agrochemical Research

For Researchers, Scientists, and Drug Development Professionals

Introduction